molecular formula C9H18ClNO2 B1393978 Propyl piperidine-2-carboxylate hydrochloride CAS No. 1246276-66-3

Propyl piperidine-2-carboxylate hydrochloride

Cat. No. B1393978
M. Wt: 207.7 g/mol
InChI Key: HBKJHWNYQDFING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Molecular Structure Analysis

The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Crystal Structure : 4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction, calculations, and FTIR spectrum. This research provides insights into the atomic arrangement and interactions within the compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacology and Medicinal Chemistry

  • Fluorinated Derivatives : The modification of N-alkyl-piperidine-2-carboxamides with fluorine atoms has been explored to understand its impact on pharmacologically relevant properties. This research contributes to the development of more effective local anesthetics (Vorberg et al., 2016).
  • Cocaine Abuse Treatment : Piperidine-based analogues have been studied for their potential in treating cocaine abuse. This includes examining their binding affinity and inhibition of dopamine uptake (Kozikowski et al., 1998).

Bioactivity Studies

  • Cytotoxicity and Enzyme Inhibition : Certain piperidine moieties have been evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, which is crucial for developing new therapeutic agents (Unluer et al., 2016).

Catalysis and Chemical Synthesis

  • Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as a novel catalyst for efficient synthesis in chemical processes. This contributes to advancements in green chemistry and nanotechnology (Ghorbani‐Choghamarani & Azadi, 2015).

Antibacterial Activity

  • Antibacterial Derivatives : Tetrahydropyridin-4-ol derivatives with diversified heterocyclic and aromatic systems have been synthesized and evaluated for their antibacterial activity. This research is significant for developing new antimicrobial agents (Aridoss, Amirthaganesan, & Jeong, 2010).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

propyl piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKJHWNYQDFING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl piperidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl piperidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Propyl piperidine-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Propyl piperidine-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Propyl piperidine-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Propyl piperidine-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Propyl piperidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.